molecular formula C16H18BrN3O B1520522 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine CAS No. 885952-22-7

4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine

Cat. No. B1520522
M. Wt: 348.24 g/mol
InChI Key: DCCSRNYMWDTVER-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine is a chemical compound with the molecular formula C16H18BrN3O. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine is based on the pyrimidine core, a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains a benzyloxy group, a bromo group, and a piperidin-1-yl group attached to the pyrimidine ring .

Scientific Research Applications

Antiviral Activity

Research has demonstrated the potential of pyrimidine derivatives in antiviral therapy. For example, 5-substituted-2,4-diaminopyrimidine derivatives have shown marked inhibitory effects on retrovirus replication in cell culture, indicating potential applications in HIV treatment and other viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).

Antimicrobial and Anticancer Properties

Pyrimidine derivatives also exhibit a wide range of bioactivities, including cytotoxic properties against both normal and cancer cell lines. A study synthesizing various 5-hydroxymethylpyrimidines highlighted their moderate anticancer properties, providing a foundation for further exploration of pyrimidine-based compounds in cancer research (Stolarczyk et al., 2021).

Enzyme Inhibition for Therapeutic Applications

Pyrimidine derivatives are identified as potent inhibitors of various enzymes, demonstrating the therapeutic potential of these compounds. For instance, phenylselenenyl- and phenylthio-substituted pyrimidines have shown inhibitory activity against dihydrouracil dehydrogenase and uridine phosphorylase, enzymes relevant in metabolic pathways and potential targets for drug development (Goudgaon, Naguib, el Kouni, Schinazi, 1993).

Structural and Material Science Applications

The structural analysis and characterization of pyrimidine derivatives, such as 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol, provide insights into their potential applications in material science. These compounds can form the basis for developing new materials with specific optical, electronic, or biochemical properties (Sharma et al., 2014).

Future Directions

Piperidine derivatives, including 4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

5-bromo-4-phenylmethoxy-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c17-14-11-18-16(20-9-5-2-6-10-20)19-15(14)21-12-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCSRNYMWDTVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654783
Record name 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-5-bromo-2-(piperidin-1-YL)pyrimidine

CAS RN

885952-22-7
Record name 4-(Benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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